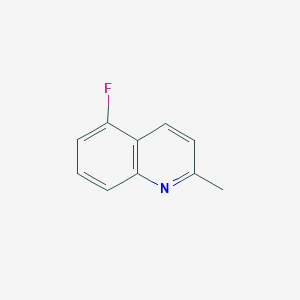
5-Fluoro-2-methylquinoline
Übersicht
Beschreibung
5-Fluoro-2-methylquinoline: is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, antibacterial, and antiviral activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Fluoro-2-methylquinoline can be achieved through various methods. One common approach involves the cyclization of 2-fluoroaniline with acrolein or crotonic aldehyde under acidic conditions.
Another method involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials such as 2-fluoroaniline and acrolein. The reaction conditions are optimized to achieve high yields and purity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions:
5-Fluoro-2-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the quinoline ring can be displaced by nucleophiles, leading to the formation of substituted quinolines.
Electrophilic Substitution: The methyl group at the 2-position can undergo electrophilic substitution reactions, such as nitration and halogenation.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under appropriate conditions, leading to the formation of quinoline N-oxides or dihydroquinolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Electrophilic Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used for these reactions.
Major Products Formed:
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Electrophilic Substitution: Nitroquinolines or halogenated quinolines.
Oxidation and Reduction: Quinoline N-oxides or dihydroquinolines.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: It serves as a probe for studying enzyme inhibition and receptor binding due to its unique fluorinated structure.
Material Science: It is used in the development of liquid crystals and organic light-emitting diodes (OLEDs) due to its electronic properties.
Agriculture: It is explored for its potential use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-methylquinoline involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
5-Fluoroquinoline: Similar in structure but lacks the methyl group at the 2-position.
2-Methylquinoline: Similar in structure but lacks the fluorine atom at the 5-position.
5,7,8-Trifluoroquinoline: Contains additional fluorine atoms at the 7 and 8 positions.
Uniqueness:
5-Fluoro-2-methylquinoline is unique due to the presence of both a fluorine atom and a methyl group in the quinoline ring. This combination enhances its biological activity and provides unique chemical properties compared to other quinoline derivatives .
Eigenschaften
IUPAC Name |
5-fluoro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWORQESBJDIGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591194 | |
| Record name | 5-Fluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346604-38-4 | |
| Record name | 5-Fluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















